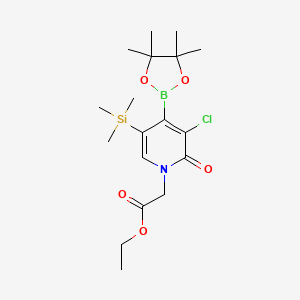
(3R)-1-(2-fluoroethyl)pyrrolidin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-3-Amino-1-(2-fluoroethyl)pyrrolidine is a chiral compound that features a pyrrolidine ring substituted with an amino group and a fluoroethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-1-(2-fluoroethyl)pyrrolidine typically involves the introduction of the fluoroethyl group and the amino group onto the pyrrolidine ring. One common method involves the nucleophilic substitution reaction of a suitable pyrrolidine derivative with a fluoroethylating agent under controlled conditions. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of ®-3-Amino-1-(2-fluoroethyl)pyrrolidine may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include steps for the purification and isolation of the desired enantiomer, such as chiral chromatography or crystallization techniques.
化学反応の分析
Types of Reactions
®-3-Amino-1-(2-fluoroethyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The fluoroethyl group can be reduced to an ethyl group under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly used for reduction reactions.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include imines, nitriles, ethyl-substituted pyrrolidines, and various amide derivatives.
科学的研究の応用
®-3-Amino-1-(2-fluoroethyl)pyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential as a ligand in receptor binding studies and as a probe in biochemical assays.
Medicine: It is investigated for its potential therapeutic applications, including as a precursor for the synthesis of pharmaceutical agents.
Industry: The compound is used in the development of new materials and as an intermediate in the production of agrochemicals and other industrial products.
作用機序
The mechanism of action of ®-3-Amino-1-(2-fluoroethyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroethyl group can enhance the compound’s binding affinity and selectivity for these targets, while the amino group can participate in hydrogen bonding and other interactions that stabilize the compound-target complex. The exact pathways involved depend on the specific application and target of the compound.
類似化合物との比較
Similar Compounds
(S)-3-Amino-1-(2-fluoroethyl)pyrrolidine: The enantiomer of the compound, which may have different biological activities and properties.
3-Amino-1-(2-chloroethyl)pyrrolidine: A similar compound with a chloroethyl group instead of a fluoroethyl group.
3-Amino-1-(2-bromoethyl)pyrrolidine: A compound with a bromoethyl group, which may have different reactivity and applications.
Uniqueness
®-3-Amino-1-(2-fluoroethyl)pyrrolidine is unique due to the presence of the fluoroethyl group, which imparts distinct electronic and steric properties. This can result in enhanced stability, binding affinity, and selectivity in various applications compared to its chloroethyl and bromoethyl analogs.
特性
分子式 |
C6H13FN2 |
|---|---|
分子量 |
132.18 g/mol |
IUPAC名 |
(3R)-1-(2-fluoroethyl)pyrrolidin-3-amine |
InChI |
InChI=1S/C6H13FN2/c7-2-4-9-3-1-6(8)5-9/h6H,1-5,8H2/t6-/m1/s1 |
InChIキー |
OQCMDZGGANYOGK-ZCFIWIBFSA-N |
異性体SMILES |
C1CN(C[C@@H]1N)CCF |
正規SMILES |
C1CN(CC1N)CCF |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[3-(Cyclopentylmethoxy)phenyl]methanol](/img/structure/B12069408.png)





![(5-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B12069438.png)
![1-[3,5-Bis(trifluoromethyl)phenyl]-3-(2-{3-[3,5-bis(trifluoromethyl)phenyl]thioureido}cyclohexyl)thiourea](/img/structure/B12069441.png)






